
2-Ethyl-7-methoxy-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-7-methoxy-1,3-benzothiazole (EMBT) is a synthetic chemical compound that belongs to the class of benzothiazole derivatives. It is widely used in various scientific research applications, including medicinal chemistry, biochemistry, and environmental science. EMBT is a highly versatile compound that exhibits a wide range of biological activities, making it an attractive target for drug discovery and development.
Mécanisme D'action
2-Ethyl-7-methoxy-1,3-benzothiazole exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation, as well as modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. It has also been shown to alter the expression of various genes involved in cell cycle regulation, DNA repair, and cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethyl-7-methoxy-1,3-benzothiazole in laboratory experiments is its high potency and selectivity, which allows for the precise modulation of various cellular and molecular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 2-Ethyl-7-methoxy-1,3-benzothiazole. One potential avenue is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of novel synthetic analogs of this compound with improved potency and selectivity. Additionally, further research is needed to elucidate the precise molecular mechanisms underlying the biological effects of this compound.
Méthodes De Synthèse
2-Ethyl-7-methoxy-1,3-benzothiazole can be synthesized using various methods, including the reaction of 2-aminobenzenethiol with ethyl acrylate in the presence of a catalyst. The resulting compound is then subjected to a series of chemical reactions, including oxidation and methylation, to yield this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
2-Ethyl-7-methoxy-1,3-benzothiazole has been extensively studied for its potential therapeutic applications, including its antitumor, antifungal, and antibacterial activities. It has also been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
163299-21-6 |
|---|---|
Formule moléculaire |
C10H11NOS |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
2-ethyl-7-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-9-11-7-5-4-6-8(12-2)10(7)13-9/h4-6H,3H2,1-2H3 |
Clé InChI |
AMXHBFCYIDWTEE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C(=CC=C2)OC |
SMILES canonique |
CCC1=NC2=C(S1)C(=CC=C2)OC |
Synonymes |
Benzothiazole, 2-ethyl-7-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)


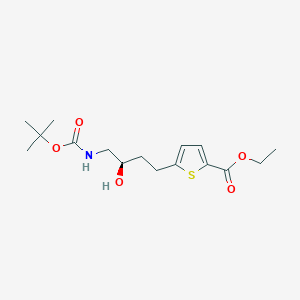
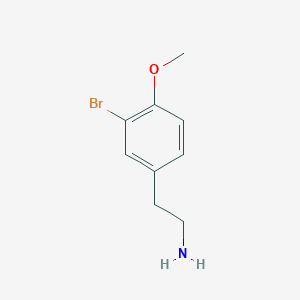
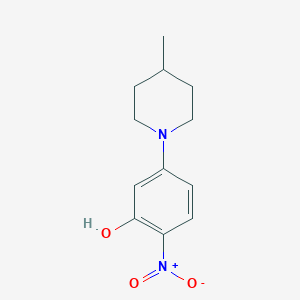
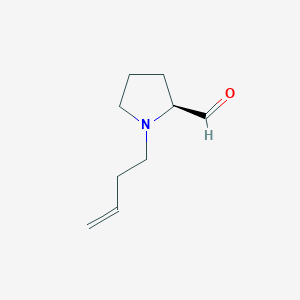
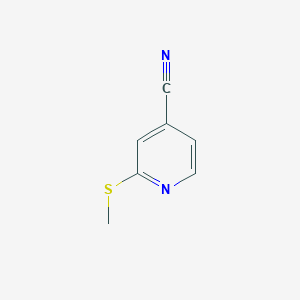


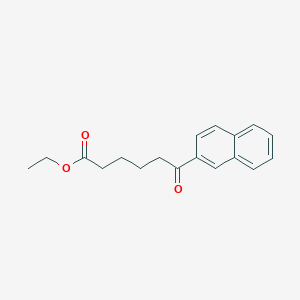
![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)